molecular formula C12H9BrFNO2 B12309115 ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B12309115
M. Wt: 298.11 g/mol
InChI Key: YPEPGHTWGYCGFO-YCRREMRBSA-N
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Description

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine and fluorine atoms in the phenyl ring can significantly influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3-bromo-5-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Utilized in the development of advanced materials, including polymers and coatings.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-3-(3-chloro-5-fluorophenyl)-2-cyanoprop-2-enoate
  • Ethyl (E)-3-(3-bromo-4-fluorophenyl)-2-cyanoprop-2-enoate
  • Ethyl (E)-3-(3-bromo-5-chlorophenyl)-2-cyanoprop-2-enoate

Uniqueness

Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+

InChI Key

YPEPGHTWGYCGFO-YCRREMRBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC(=C1)Br)F)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC(=C1)Br)F)C#N

Origin of Product

United States

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